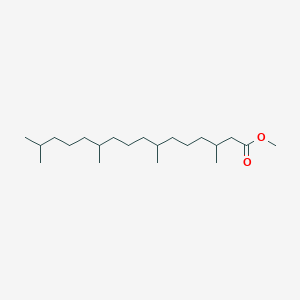

Phytanic acid methyl ester

説明

特性

IUPAC Name |

methyl 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWJUFPULQZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340862 | |

| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-77-0 | |

| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytanic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Phytanic Acid in Refsum Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive neurocutaneous syndrome characterized by the accumulation of phytanic acid in plasma and tissues.[1] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which catalyzes the first step of phytanic acid alpha-oxidation.[1] The resulting buildup of this branched-chain fatty acid leads to a range of progressive and debilitating symptoms, including retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[2] This guide provides an in-depth overview of the pivotal role of phytanic acid in the pathophysiology of Refsum disease, detailing its metabolic pathway, the consequences of its accumulation, and the methodologies used to study this disorder.

Phytanic Acid: An Exogenous Branched-Chain Fatty Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that is not synthesized endogenously in humans.[3] Its primary source is the diet, derived from the degradation of phytol (B49457), a constituent of chlorophyll.[4] Ruminant animals metabolize chlorophyll, releasing phytol which is then converted to phytanic acid and stored in their fat.[5] Consequently, dietary sources rich in phytanic acid include dairy products, beef, lamb, and certain fish.[3][4]

The Alpha-Oxidation Pathway: Normal Metabolism of Phytanic Acid

Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be metabolized through the typical beta-oxidation pathway.[3][6] Instead, it undergoes alpha-oxidation within the peroxisomes.[6] This multi-step process shortens the fatty acid chain by one carbon, allowing the resulting molecule, pristanic acid, to enter the beta-oxidation pathway.[6][7][8]

The key enzymatic steps of phytanic acid alpha-oxidation are:

-

Activation: Phytanic acid is converted to phytanoyl-CoA by acyl-CoA synthetase.[9]

-

Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PhyH) . This is the rate-limiting step and the site of the primary enzymatic defect in Adult Refsum Disease (ARD).[4][7]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase.[6]

-

Oxidation: Pristanal is oxidized to pristanic acid by aldehyde dehydrogenase.[6]

Pristanic acid can then undergo three cycles of peroxisomal beta-oxidation.[7]

Pathophysiology of Refsum Disease: The Consequences of Phytanic Acid Accumulation

In Refsum disease, a deficiency in PhyH activity, primarily due to mutations in the PHYH gene, leads to a block in the alpha-oxidation pathway.[1] A smaller subset of patients has mutations in the PEX7 gene, which affects the import of PhyH into the peroxisome.[1] This enzymatic defect results in the systemic accumulation of phytanic acid in various tissues, including the nervous system, liver, and fat.[3][10]

The precise mechanisms by which phytanic acid accumulation leads to cellular toxicity and the clinical manifestations of Refsum disease are still under investigation, but several hypotheses have been proposed:

-

Membrane Alteration: Phytanic acid's branched structure can be incorporated into cell membranes, altering their fluidity and potentially impairing the function of membrane-bound proteins.[11][12]

-

Mitochondrial Dysfunction: Studies have shown that phytanic acid can induce uncoupling of oxidative phosphorylation in mitochondria, potentially leading to cellular energy deficits.[12] It has also been linked to increased generation of reactive oxygen species in brain cells.[1]

-

Nuclear Receptor Activation: Phytanic acid can act as a ligand for nuclear receptors such as the retinoic X receptors (RXRs), which could have wide-ranging effects on gene expression.[2]

-

Essential Fatty Acid Deficiency: The accumulation of phytanic acid in lipid moieties can lead to the displacement of essential fatty acids like linoleic and arachidonic acids, which may contribute to symptoms such as ichthyosis.[1]

The clinical consequences of this accumulation are severe and progressive, including:

-

Retinitis pigmentosa, often leading to night blindness and eventual vision loss.[2][10]

-

Anosmia (loss of smell).[10]

-

Sensorineural hearing loss.[4]

-

Peripheral polyneuropathy, causing weakness and sensory disturbances.[10]

-

Cerebellar ataxia, affecting balance and coordination.[10]

-

Cardiomyopathy and cardiac arrhythmias.[4]

-

Ichthyosis (dry, scaly skin).[4]

Quantitative Data: Phytanic Acid Levels in Health and Disease

The measurement of phytanic acid levels in plasma is a key diagnostic marker for Refsum disease.

| Analyte | Condition | Plasma Concentration (µmol/L) | Reference |

| Phytanic Acid | Healthy Individuals | < 10 | General literature consensus |

| Untreated Refsum Disease | > 200 (often much higher) | [4] | |

| Refsum Disease at Diagnosis (mean ± SD) | 689.1 ± 1188.2 | [13] | |

| Pristanic Acid | Healthy Individuals | Normal | [10] |

| Refsum Disease | Low or undetectable | [10] |

Experimental Protocols

Measurement of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the quantification of phytanic acid.

Principle: Fatty acids are extracted from plasma, derivatized to form volatile esters, and then separated and quantified using GC-MS.

Methodology:

-

Lipid Extraction: Total lipids are extracted from a plasma sample (e.g., 100 µL) using a solvent mixture such as chloroform:methanol (2:1, v/v). An internal standard (e.g., 2,6,10,14-tetramethylpentadecanoic acid) is added at the beginning of the extraction for accurate quantification.

-

Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic NaOH) to release the fatty acids. The fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane (B92381).

-

GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph. The FAMEs are separated on a capillary column based on their boiling points and polarity. The eluting compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

Quantification: The concentration of phytanic acid methyl ester is determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of phytanic acid.

Phytanoyl-CoA Hydroxylase (PhyH) Enzyme Assay in Fibroblasts

This assay measures the activity of the deficient enzyme in cultured skin fibroblasts.

Principle: The assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Methodology:

-

Cell Culture: Skin fibroblasts from the patient and a healthy control are cultured under standard conditions.

-

Cell Homogenization: The cultured fibroblasts are harvested and homogenized in a suitable buffer to release the cellular contents, including peroxisomal enzymes.

-

Enzyme Reaction: The fibroblast homogenate is incubated with the substrate, phytanoyl-CoA, and necessary cofactors (e.g., Fe²⁺, 2-oxoglutarate, ascorbate, and oxygen).

-

Product Analysis: The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, is typically converted to a more stable derivative. The amount of product formed is then quantified using techniques such as high-performance liquid chromatography (HPLC) or GC-MS.

-

Calculation of Enzyme Activity: The enzyme activity is calculated based on the amount of product formed per unit of time and per amount of protein in the homogenate. The patient's enzyme activity is compared to that of the healthy control.

Visualizations

Phytanic Acid Alpha-Oxidation Pathway

Caption: Metabolic pathway of phytanic acid alpha-oxidation.

Conceptual Experimental Workflow for Investigating Phytanic Acid Toxicity

Caption: Workflow for studying phytanic acid-induced neurotoxicity.

Signaling Pathways Potentially Affected by Phytanic Acid Accumulation

Caption: Potential signaling consequences of phytanic acid accumulation.

Conclusion and Future Directions

Phytanic acid is the central molecule in the pathophysiology of Refsum disease. Its accumulation due to a defect in the alpha-oxidation pathway leads to multisystemic cellular dysfunction and severe clinical manifestations. While the primary genetic and biochemical defects are well-established, the precise molecular mechanisms of phytanic acid-induced toxicity are still being elucidated. Future research should focus on further unraveling these downstream pathological pathways to identify novel therapeutic targets. The development of more effective strategies to reduce phytanic acid levels, beyond dietary restriction and plasmapheresis, remains a critical goal for improving the long-term outcomes for individuals with Refsum disease. This includes exploring pharmacological approaches to upregulate alternative degradation pathways, such as omega-oxidation.[7]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 11. Effects of phytanic acid on the vitamin E status, lipid composition and physical properties of retinal cell membranes: implications for adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Refsum disease diagnostic marker phytanic acid alters the physical state of membrane proteins of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Biological Synthesis of Phytanic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid, and its methyl ester derivative are of significant interest in biomedical research, particularly in the study of metabolic disorders such as Refsum disease. While the degradative pathway of phytanic acid is well-characterized, its biological synthesis, especially that of its methyl ester, is less straightforward. This technical guide provides an in-depth overview of the biological synthesis of phytanic acid and explores potential biocatalytic and metabolic engineering strategies for the production of phytanic acid methyl ester. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated branched-chain fatty acid derived from the degradation of phytol (B49457), a constituent of chlorophyll (B73375). In humans, the accumulation of phytanic acid is linked to the rare autosomal recessive disorder, Refsum disease, which is caused by a deficiency in the alpha-oxidation pathway responsible for its degradation. This compound is primarily utilized as an analytical standard for the quantification of phytanic acid in biological samples. However, the development of efficient and specific methods for its synthesis is crucial for advancing research into Refsum disease and other related metabolic disorders. This guide focuses on the biological routes to phytanic acid and its methyl ester, offering a foundation for researchers in drug development and metabolic studies.

Biological Synthesis of Phytanic Acid

The primary route for the biological synthesis of phytanic acid is not a de novo pathway in mammals but rather a result of the metabolic activity of microorganisms in the gut of ruminant animals.

Microbial Conversion of Phytol to Phytanic Acid

Phytol, a diterpene alcohol, is a component of the chlorophyll molecule. In the digestive tracts of ruminant animals, gut microbes release phytol from chlorophyll. These microorganisms then convert phytol to phytanic acid through a series of oxidation steps. This process is the main source of phytanic acid found in dairy products and the fat of ruminant animals.

The conversion of phytol to phytanic acid involves the oxidation of the alcohol group to a carboxylic acid. While the precise enzymatic steps within the diverse gut microbiome are complex and involve multiple bacterial species, the overall transformation is a key step in the introduction of phytanic acid into the food chain.

Potential Biological Routes to this compound

A direct, naturally occurring pathway for the biological synthesis of this compound has not been identified. However, two promising strategies for its production are enzymatic esterification and metabolic engineering.

Enzymatic Esterification of Phytanic Acid

Lipases are a class of enzymes that can catalyze the esterification of fatty acids with alcohols in non-aqueous environments. This approach offers a biocatalytic route to this compound from phytanic acid and methanol (B129727).

The following table summarizes typical reaction parameters and outcomes for the enzymatic esterification of fatty acids, which can be adapted for phytanic acid.

| Parameter | Value/Range | Reference |

| Enzyme Source | Candida antarctica lipase (B570770) B (Novozym 435), Pseudomonas cepacia lipase, Thermomyces lanuginosus lipase | General literature on lipase-catalyzed esterification |

| Substrates | Phytanic Acid, Methanol | - |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | General literature on lipase-catalyzed esterification |

| Solvent | Hexane (B92381), Heptane, Toluene, Solvent-free | General literature on lipase-catalyzed esterification |

| Temperature | 30 - 60 °C | General literature on lipase-catalyzed esterification |

| Reaction Time | 2 - 72 hours | General literature on lipase-catalyzed esterification |

| Water Activity (aw) | < 0.1 | General literature on lipase-catalyzed esterification |

| Typical Yield | 80 - 98% | General literature on lipase-catalyzed esterification |

-

Materials:

-

Phytanic acid (≥98% purity)

-

Anhydrous methanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (3Å, activated)

-

Shaking incubator

-

Reaction vials

-

-

Procedure:

-

Prepare a stock solution of phytanic acid in anhydrous hexane (e.g., 100 mM).

-

In a sealed reaction vial, add 1 mL of the phytanic acid stock solution.

-

Add methanol to the desired molar excess (e.g., 3 molar equivalents).

-

Add activated molecular sieves (approximately 10% w/v) to remove water produced during the reaction.

-

Add the immobilized lipase (e.g., 10 mg/mL).

-

Seal the vial tightly and place it in a shaking incubator at 40°C with agitation (e.g., 200 rpm).

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them by gas chromatography-mass spectrometry (GC-MS) after derivatization of any remaining free fatty acids.

-

Once the reaction reaches completion (typically 24-48 hours), stop the reaction by filtering out the immobilized enzyme and molecular sieves.

-

The resulting solution contains this compound, which can be purified by silica (B1680970) gel column chromatography if necessary.

-

Metabolic Engineering for in vivo Synthesis

A more advanced approach involves the engineering of a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound directly. This can be achieved by introducing a heterologous enzyme capable of methylating fatty acids.

The juvenile hormone acid O-methyltransferase from Drosophila melanogaster (DmJHAMT) has been shown to possess broad substrate specificity and can methylate various fatty acids, including branched-chain fatty acids, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

The following table presents data from studies on the microbial production of fatty acid methyl esters (FAMEs), which provides a benchmark for the potential production of this compound.

| Host Organism | Engineered Pathway | Precursor | Product Titer | Reference |

| Escherichia coli | Heterologous expression of DmJHAMT, overexpression of SAM synthetase, and medium-chain fatty acid production pathway | Glucose | 0.56 g/L (medium-chain FAMEs) | [1] |

| Saccharomyces cerevisiae | Heterologous expression of a wax ester synthase | Glucose | ~8 mg/L (Fatty Acid Ethyl Esters) | [2] |

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized gene for Drosophila melanogaster juvenile hormone acid O-methyltransferase (DmJHAMT).

-

Clone the DmJHAMT gene into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

-

-

Host Strain and Transformation:

-

Use an E. coli strain suitable for protein expression (e.g., BL21(DE3)).

-

Transform the expression vector containing the DmJHAMT gene into the E. coli host strain.

-

-

Culture and Induction:

-

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (or other rich medium) with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Simultaneously, supplement the culture with phytanic acid (e.g., 1 g/L) as the substrate. To enhance uptake, phytanic acid can be complexed with a carrier protein like bovine serum albumin or solubilized with a surfactant.

-

Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to allow for protein expression and enzymatic conversion.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the lipids from the cell pellet and the culture medium using a solvent extraction method (e.g., Bligh-Dyer method).

-

Analyze the organic extract for the presence of this compound using GC-MS.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to Phytanic Acid Accumulation in Peroxisomal Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a specialized degradation pathway, primarily within peroxisomes. Genetic defects in the enzymes or biogenesis of peroxisomes lead to a group of metabolic disorders characterized by the toxic accumulation of phytanic acid in tissues and plasma. This accumulation is a key pathophysiological hallmark of several peroxisomal disorders, including Refsum disease, Zellweger syndrome spectrum (ZSD) disorders, and alpha-methylacyl-CoA racemase (AMACR) deficiency. The resulting cellular toxicity manifests in a range of severe clinical symptoms, primarily affecting the nervous system, vision, and hearing. This technical guide provides a comprehensive overview of the metabolic pathways, associated disorders, quantitative data on metabolite accumulation, detailed experimental protocols for diagnosis and research, and the signaling pathways implicated in the pathology of phytanic acid storage diseases.

Introduction

Peroxisomes are ubiquitous subcellular organelles essential for a variety of metabolic processes, including the catabolism of very long-chain fatty acids (VLCFA), branched-chain fatty acids, and the synthesis of plasmalogens.[1] Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a saturated fatty acid present in dairy products, meat from ruminant animals, and certain fish, cannot be metabolized by the standard beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it is degraded through a process of alpha-oxidation, which is initiated in the peroxisome.

The clinical significance of phytanic acid metabolism is underscored by a group of inherited metabolic disorders where its accumulation leads to severe, progressive symptoms. These include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] Understanding the biochemical basis of these disorders, the precise mechanisms of phytanic acid-induced toxicity, and the development of reliable diagnostic and research methodologies are critical for advancing therapeutic strategies.

Phytanic Acid Metabolism: The Alpha-Oxidation Pathway

The degradation of phytanic acid is a multi-step enzymatic process that occurs predominantly within the peroxisomes in humans.[2][3]

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[4]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This step is catalyzed by the iron(II) and 2-oxoglutarate-dependent enzyme, phytanoyl-CoA hydroxylase (PHYH).[5] This is the rate-limiting step in phytanic acid alpha-oxidation and the defective enzyme in classical Refsum disease.[1]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase.[5]

-

Dehydrogenation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

-

Beta-Oxidation: Pristanic acid, now lacking the methyl group at the beta-position, can be activated to pristanoyl-CoA and undergo peroxisomal beta-oxidation.[4]

The following diagram illustrates the alpha-oxidation pathway of phytanic acid.

References

- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanic acid alpha-oxidation. Differential subcellular localization in rat and human tissues and its inhibition by nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. academic.oup.com [academic.oup.com]

Natural Sources of Phytanic Acid in the Human Diet: A Technical Guide for Researchers

Abstract

Phytanic acid, a branched-chain fatty acid, is exclusively obtained from dietary sources in humans. Its accumulation is linked to several metabolic disorders, most notably Adult Refsum Disease, making the understanding of its dietary origins crucial for both basic research and clinical management. This technical guide provides an in-depth overview of the natural sources of phytanic acid in the human diet, its metabolic pathways, and its role in cellular signaling. Quantitative data on phytanic acid content in various foodstuffs are summarized, and detailed experimental protocols for its quantification are provided. Furthermore, key metabolic and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of its physiological and pathophysiological roles.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that humans cannot synthesize de novo.[1] Its presence in human tissues and plasma is solely dependent on dietary intake.[2] The primary dietary precursor of phytanic acid is phytol (B49457), a constituent of the chlorophyll (B73375) molecule found in all green plants.[3] While phytol is abundant in the human diet through the consumption of fruits and vegetables, humans lack the enzymes to efficiently convert it to phytanic acid.[3] Instead, the primary source of dietary phytanic acid is from the consumption of fats from ruminant animals and certain fish.[1][2]

In the rumen of animals like cows, sheep, and goats, microorganisms possess the necessary enzymes to liberate phytol from chlorophyll and subsequently convert it to phytanic acid, which is then absorbed and incorporated into their tissues and milk fat.[3] A similar bioconversion occurs in the marine food chain.[3] Consequently, dairy products, red meat from ruminants, and some fatty fish are the most significant sources of phytanic acid in the human diet.[1][2]

The metabolism of phytanic acid in humans is of significant interest due to its implication in Adult Refsum Disease, an autosomal recessive disorder characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[4] This accumulation leads to severe neurological symptoms, highlighting the importance of a low-phytanic acid diet for affected individuals.[4]

Beyond its role in pathology, phytanic acid is also recognized as a signaling molecule, acting as a ligand for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Retinoid X Receptor (RXR).[5][6] Through these interactions, phytanic acid can modulate the expression of genes involved in lipid and glucose metabolism.[6][7]

This guide aims to provide a comprehensive resource for researchers by detailing the dietary sources of phytanic acid, the analytical methods for its quantification, and the molecular pathways it influences.

Quantitative Data on Phytanic Acid in Food Sources

The concentration of phytanic acid in foodstuffs is highly variable and depends on factors such as the diet of the animal and the fat content of the food product. The following tables summarize the quantitative data on phytanic acid content in various food categories.

Table 1: Phytanic Acid Content in Dairy Products

| Food Product | Phytanic Acid Concentration (mg/100g) | Reference(s) |

| Homogenized Whole Milk | 9.7 | [2] |

| Butter | 176.7 - 200 | [2][8] |

| Cheese | Varies by type and fat content | [9] |

| Organic Dairy Products | Generally higher than conventional | [9] |

Table 2: Phytanic Acid Content in Meat Products

| Food Product | Phytanic Acid Concentration (mg/100g) | Reference(s) |

| Beef | 4.3 | [2] |

| Lamb Liver | 57.2 | [2] |

| Ruminant Meats (general) | High, dependent on diet | [4] |

Table 3: Phytanic Acid Content in Fish and Seafood

| Food Product | Phytanic Acid Concentration (mg/100g) | Reference(s) |

| Tinned Mackerel | 39.7 | [2] |

| Fresh Salmon | 110.3 | [2] |

Table 4: Phytanic Acid and Phytol Content in Other Foodstuffs

| Food Product | Compound | Concentration (mg/100g) | Reference(s) |

| Dried Raisins | Free Phytol | 3.8 | [2] |

| Mixed Peel | Free Phytol | 1.13 | [2] |

| Plant-based foods | Phytanic Acid | Not significant | [2] |

Metabolic Pathways of Phytanic Acid

Conversion of Phytol to Phytanic Acid

The conversion of phytol to phytanic acid primarily occurs in ruminant animals and the marine food web. The pathway involves the oxidation of phytol to phytenic acid, which is then reduced to phytanic acid.

Alpha-Oxidation of Phytanic Acid in Humans

Due to the methyl group at the β-carbon, phytanic acid cannot be metabolized via the typical β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisome, a process that removes one carbon atom to produce pristanic acid. Pristanic acid can then enter the β-oxidation pathway.

Experimental Protocols for Phytanic Acid Quantification

The accurate quantification of phytanic acid in biological and food matrices is essential for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method.

Principle

The method involves the extraction of total lipids from the sample, followed by the hydrolysis of esterified phytanic acid. The free fatty acids are then derivatized to form more volatile esters, typically fatty acid methyl esters (FAMEs), which are subsequently separated and quantified by GC-MS.

Sample Preparation and Lipid Extraction

-

Homogenization: Solid food samples (e.g., meat, fish) are homogenized to a fine paste. Liquid samples (e.g., milk) can be used directly.

-

Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used.

-

To a known amount of homogenized sample (e.g., 1 g) or liquid sample (e.g., 5 mL), add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex or sonicate the mixture thoroughly to ensure complete lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification:

-

To the dried lipid extract, add a solution of 0.5 M KOH in methanol.

-

Heat the mixture at 80-100°C for 10-15 minutes to hydrolyze the ester linkages.

-

-

Esterification:

-

After cooling, add a catalyst, such as 14% boron trifluoride (BF3) in methanol.

-

Heat the mixture again at 80-100°C for 5-10 minutes to convert the free fatty acids to FAMEs.

-

Cool the mixture and add saturated NaCl solution and hexane (B92381).

-

Vortex vigorously and allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

The hexane extract can be concentrated under nitrogen if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph:

-

Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example: initial temperature of 60°C, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for phytanic acid methyl ester (m/z 74, 87, 101, 326) and an internal standard should be monitored.

-

-

Quantification: An internal standard (e.g., deuterated phytanic acid) should be added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies. A calibration curve is constructed using standards of known phytanic acid concentrations.

Signaling Pathways Modulated by Phytanic Acid

Phytanic acid is a known agonist for the nuclear receptors PPARα and RXR.[5][6] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer (PPARα/RXR) which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10] This interaction modulates the transcription of genes involved in various metabolic processes.

Key downstream effects of phytanic acid-mediated PPARα/RXR activation include:

-

Increased Fatty Acid Catabolism: Upregulation of genes encoding enzymes involved in peroxisomal and mitochondrial β-oxidation, such as Acyl-CoA oxidase.[6]

-

Enhanced Glucose Metabolism: Increased expression of glucose transporters (GLUT1 and GLUT2) and glucokinase, leading to enhanced glucose uptake and glycolysis.[7]

-

Induction of Thermogenesis: Upregulation of Uncoupling Protein 1 (UCP1) in brown adipose tissue, which dissipates the proton gradient in mitochondria to produce heat.[5][11]

-

Regulation of Lipid Transport: Increased expression of Liver Fatty Acid Binding Protein (L-FABP), which is involved in the intracellular transport of fatty acids.[12]

Conclusion

This technical guide has provided a comprehensive overview of the natural dietary sources of phytanic acid, its metabolic fate, and its role as a signaling molecule. The primary sources for human consumption are clearly identified as ruminant meats, dairy products, and certain fish, with negligible amounts found in plant-based foods. The provided quantitative data, detailed experimental protocols for GC-MS analysis, and visualized metabolic and signaling pathways offer a valuable resource for researchers in the fields of nutrition, metabolic disorders, and drug development. A thorough understanding of these aspects is critical for the development of dietary interventions for conditions like Adult Refsum Disease and for elucidating the broader physiological and pathological roles of this unique branched-chain fatty acid.

References

- 1. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytanic Acid Intake and Lifestyle Modifications on Quality of Life in Individuals with Adult Refsum Disease: A Retrospective Survey Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytanic acid--an overlooked bioactive fatty acid in dairy fat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Phytanic acid, a novel activator of uncoupling protein-1 gene transcription and brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Pathway of Phytanic Acid Alpha-Oxidation: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Metabolic Pathway, Associated Pathologies, and Methodologies for Investigation

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon. Instead, it undergoes a specialized metabolic process known as alpha-oxidation, which occurs primarily within peroxisomes. This pathway is crucial for the detoxification and degradation of phytanic acid, and its dysfunction leads to the accumulation of this fatty acid, resulting in severe neurological disorders such as Refsum disease. This technical guide provides a comprehensive overview of the phytanic acid alpha-oxidation pathway, including its enzymatic steps, cellular localization, and the clinical implications of its disruption. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in their investigation of this critical metabolic route.

The Core Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that sequentially removes one carbon atom from the carboxyl end of the fatty acid. This process takes place entirely within the peroxisomes.[1] The pathway can be summarized in four key enzymatic reactions:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[2] This reaction is catalyzed by a phytanoyl-CoA synthetase.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH), an Fe(II)- and 2-oxoglutarate-dependent dioxygenase.[3][4] This is a critical regulatory step in the pathway.

-

Cleavage: 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) (an aldehyde) and formyl-CoA. This cleavage is carried out by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][5][6][7][8]

-

Oxidation: Finally, pristanal is oxidized to pristanic acid by a pristanal dehydrogenase.[1] Pristanic acid, now lacking the β-methyl branch that hindered beta-oxidation, can be further metabolized through the beta-oxidation pathway.[1][9]

The resulting pristanic acid undergoes three cycles of peroxisomal beta-oxidation, yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Phytanic acid alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. auspace.athabascau.ca [auspace.athabascau.ca]

- 7. Untitled Document [ucl.ac.uk]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Phytanic Acid: A Comprehensive Technical Guide to its Role as a Biomarker in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, has emerged as a critical biomarker for a spectrum of metabolic diseases, most notably Adult Refsum Disease and other peroxisomal disorders. Its accumulation in tissues and plasma is a direct consequence of defects in its metabolic pathway, primarily the alpha-oxidation process within peroxisomes. This technical guide provides an in-depth exploration of phytanic acid metabolism, its pathophysiological implications, and its utility as a diagnostic and monitoring biomarker. Detailed experimental protocols for the quantification of phytanic acid are provided, alongside a summary of its concentrations in various physiological and pathological states. Furthermore, key signaling pathways influenced by phytanic acid are illustrated to provide a comprehensive understanding of its molecular interactions.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid not synthesized endogenously in humans. Its primary sources are dietary, including dairy products, ruminant fats, and certain fish.[1][2] The presence of a methyl group on the beta-carbon of phytanic acid prevents its degradation through the conventional beta-oxidation pathway.[3] Instead, it undergoes a specialized metabolic process known as alpha-oxidation, which occurs within the peroxisomes.[4]

Defects in the alpha-oxidation pathway lead to the systemic accumulation of phytanic acid, resulting in a group of metabolic disorders collectively known as peroxisomal disorders.[1] The most well-characterized of these is Adult Refsum Disease, an autosomal recessive neurological disorder.[4] Elevated levels of phytanic acid are the pathognomonic biochemical marker for this condition.[2] Beyond Refsum disease, abnormal phytanic acid levels have been implicated in other metabolic conditions, underscoring its importance as a biomarker in clinical diagnostics and disease monitoring. This guide will delve into the intricacies of phytanic acid metabolism, its role in disease, and the analytical methodologies for its precise measurement.

Phytanic Acid Metabolism: The Alpha-Oxidation Pathway

The catabolism of phytanic acid is a multi-step enzymatic process that takes place exclusively in the peroxisomes.[5] This pathway, known as alpha-oxidation, is essential for the removal of the beta-methyl group, allowing the resulting molecule to enter the beta-oxidation pathway for energy production.

The key enzymatic steps of alpha-oxidation are as follows:

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase located on the cytosolic side of the peroxisome.[6]

-

Hydroxylation: Phytanoyl-CoA is then oxidized by phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, to produce 2-hydroxyphytanoyl-CoA.[4][7] This is the rate-limiting step and the primary site of the enzymatic defect in Adult Refsum Disease.[5]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[4][7]

-

Oxidation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.[4][7]

-

Beta-Oxidation: Pristanic acid, now lacking the beta-methyl branch, can be further metabolized through the beta-oxidation pathway.[4]

A deficiency in any of the enzymes involved in this pathway can lead to the accumulation of phytanic acid.

Phytanic Acid as a Biomarker for Metabolic Diseases

The concentration of phytanic acid in plasma and tissues is a highly sensitive and specific biomarker for diagnosing and monitoring certain metabolic diseases.

Peroxisomal Disorders

-

Adult Refsum Disease: This is the most well-known disorder of phytanic acid metabolism, caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase.[2] Patients with Adult Refsum Disease exhibit significantly elevated levels of phytanic acid in their plasma, often exceeding 200 µmol/L.[2] Clinical manifestations include retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[2]

-

Zellweger Spectrum Disorders: This group of disorders, including infantile Refsum disease, is characterized by defects in peroxisome biogenesis.[1] Consequently, multiple peroxisomal functions, including the alpha-oxidation of phytanic acid, are impaired, leading to its accumulation.[8]

-

Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1: In some cases of RCDP Type 1, a deficiency in the PEX7 gene can lead to impaired import of peroxisomal enzymes, including those involved in phytanic acid metabolism, resulting in elevated levels.[8]

Other Metabolic Conditions

While the most dramatic elevations are seen in peroxisomal disorders, altered phytanic acid levels have been investigated in other metabolic contexts. For instance, studies have explored the association between plasma phytanic acid concentrations and the intake of dairy fats, suggesting its potential as a biomarker for dietary patterns.[9]

Quantitative Data

The following tables summarize the concentrations of phytanic acid in various biological samples and dietary sources.

Table 1: Plasma Phytanic Acid Concentrations in Human Health and Disease

| Population/Condition | Phytanic Acid Concentration (µmol/L) | Reference(s) |

| Healthy Individuals | ||

| Normal Range | 0 - 33 | [10] |

| Meat-eaters (geometric mean) | 5.77 | [9][11] |

| Vegetarians (geometric mean) | 3.93 | [9][11] |

| Vegans (geometric mean) | 0.86 | [9][11] |

| Metabolic Diseases | ||

| Adult Refsum Disease (untreated) | 992 - 6400 | [10] |

| Adult Refsum Disease (pathognomic finding) | >200 | [2] |

| Retinitis Pigmentosa (without Refsum Disease) | 38 - 192 | [10] |

Table 2: Phytanic Acid Content in Selected Foods

| Food Source | Phytanic Acid Content | Reference(s) |

| Dairy Products | Strongly correlated with plasma levels | [9][11] |

| Cow's Milk | 8.80 - 13.9 mg/kg | [12] |

| Ruminant Fats (Beef, Lamb) | Significant dietary source | [2] |

| Certain Fish | Significant dietary source | [2] |

| Foods of purely vegetable origin | No significant amount | [13] |

Experimental Protocols

The accurate quantification of phytanic acid is crucial for the diagnosis and management of related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

General Experimental Workflow for Phytanic Acid Biomarker Discovery

The discovery and validation of phytanic acid as a biomarker typically follows a standardized metabolomics workflow.

Detailed Protocol for Phytanic Acid Quantification in Plasma by GC-MS

This protocol is a synthesis of established methods for the extraction and quantification of total phytanic acid from plasma samples.[9][14]

5.2.1. Materials and Reagents

-

Plasma samples

-

Internal Standard: [3-methyl-²H₃]phytanic acid

-

Ethanolic potassium hydroxide (B78521)

-

Glacial acetic acid

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.2.2. Sample Preparation and Extraction

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add a known amount of the internal standard, [3-methyl-²H₃]phytanic acid.

-

Add ethanolic potassium hydroxide to hydrolyze the esterified phytanic acid.

-

Incubate the mixture to ensure complete hydrolysis.

-

Add water and hexane, then shake for 20 minutes to extract the free fatty acids into the hexane layer.

-

Discard the organic layer.

-

Add glacial acetic acid and hexane, and shake for a further 20 minutes.

-

Remove the hexane layer and dry it in a centrifugal vacuum evaporator.

5.2.3. Derivatization

-

To the dried sample, add 50 µL of pyridine and 50 µL of MTBSTFA.

-

Heat the mixture at 80°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ether derivatives of the fatty acids.

5.2.4. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: SP2340 (30 m × 0.32 mm, 0.2 μm film thickness) or equivalent.

-

Injector: On-column.

-

Carrier Gas: Hydrogen.

-

Oven Temperature Program: Start at 65°C, hold for 1 minute, then increase at 5°C/min to 135°C, then at 2°C/min to 200°C, and finally at 10°C/min to 250°C, hold for 5 minutes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

-

Ions to Monitor: Monitor the appropriate m/z values for the TBDMS derivatives of phytanic acid and the internal standard.

5.2.5. Quantification

-

Construct a calibration curve using known concentrations of phytanic acid standards.

-

Calculate the concentration of phytanic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways

Phytanic acid and its metabolites are not merely inert byproducts of metabolism; they are bioactive molecules that can modulate gene expression through interactions with nuclear receptors.

PPAR/RXR Signaling

Phytanic acid and its metabolite, pristanic acid, have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and Retinoid X Receptors (RXRs).[3][15]

-

PPARα Activation: Pristanic acid, and to a lesser extent phytanic acid, can activate PPARα.[15] PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.

-

RXR Activation: Phytanic acid is a natural agonist for RXRs.[15] RXRs form heterodimers with other nuclear receptors, including PPARs. The binding of phytanic acid to RXR can influence the transcriptional activity of these heterodimers.

The activation of the PPARα/RXR heterodimer by phytanic acid and its metabolites can lead to the transcription of genes containing Peroxisome Proliferator Response Elements (PPREs) in their promoter regions, thereby influencing lipid and glucose homeostasis.

Conclusion

Phytanic acid is a well-established and indispensable biomarker for the diagnosis and management of Adult Refsum Disease and other peroxisomal disorders. Its quantification, primarily through GC-MS, provides a definitive diagnostic tool. The accumulation of phytanic acid is not only a hallmark of these diseases but also an active participant in cellular signaling, influencing lipid metabolism through the activation of nuclear receptors. A thorough understanding of phytanic acid's metabolic pathway, its pathophysiological roles, and the analytical methods for its measurement is essential for researchers, clinicians, and drug development professionals working in the field of metabolic diseases. Further research into the broader implications of phytanic acid in other metabolic contexts may unveil new diagnostic and therapeutic opportunities.

References

- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. The significance of plasma phytanic acid levels in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. ab :: Animal Bioscience [animbiosci.org]

- 13. researchgate.net [researchgate.net]

- 14. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytanic acid--an overlooked bioactive fatty acid in dairy fat? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of Phytanic Acid Methyl Ester from Phytol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant fats, and certain fish.[1] The accumulation of phytanic acid is associated with several metabolic disorders, most notably Adult Refsum disease, an autosomal recessive neurological disorder.[1][2][3] This condition arises from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase, which is essential for the alpha-oxidation of phytanic acid.[1][4] The resulting buildup of phytanic acid in plasma and tissues leads to severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[5][6] The methyl ester of phytanic acid is a crucial standard for the accurate quantification of phytanic acid levels in biological samples, aiding in the diagnosis and monitoring of Refsum disease and other related disorders. This document provides a detailed protocol for the chemical synthesis of phytanic acid methyl ester from phytol (B49457).

Synthesis Overview

The synthesis of this compound from phytol is a two-step process. The first step involves the oxidation of phytol to phytanic acid. A subsequent esterification reaction then converts the phytanic acid into its methyl ester.

Experimental Protocols

Part 1: Oxidation of Phytol to Phytanic Acid

This protocol is adapted from a method utilizing chromic acid oxidation.[7]

Materials:

-

Phytol

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Petroleum ether (or hexane)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round bottom flask, dissolve phytol in glacial acetic acid.

-

Slowly add a solution of chromium trioxide in aqueous acetic acid to the phytol solution. The addition should be done cautiously to control the exothermic reaction.[7]

-

After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete oxidation.[7]

-

Quench the reaction by adding water.

-

Extract the crude phytanic acid from the aqueous solution using petroleum ether or hexane (B92381). Perform multiple extractions to ensure a good recovery.

-

Combine the organic extracts and wash them with water to remove any remaining acetic acid and chromium salts.

-

To purify the phytanic acid, extract the combined organic layers with an aqueous solution of sodium hydroxide. The phytanic acid will be converted to its sodium salt and move to the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the purified phytanic acid.

-

Collect the phytanic acid by filtration or extraction with petroleum ether/hexane.

-

Wash the final organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain purified phytanic acid.

Part 2: Esterification of Phytanic Acid to this compound

This protocol utilizes a common and effective method for the esterification of fatty acids using boron trifluoride-methanol.[8][9]

Materials:

-

Phytanic acid (from Part 1)

-

Boron trifluoride-methanol solution (10-14% w/w)

-

Methanol

-

Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial with a screw cap

-

Heating block or water bath

Procedure:

-

Weigh 1-25 mg of the purified phytanic acid into a reaction vial.[8][9]

-

Add 2 mL of boron trifluoride-methanol solution to the vial.[8]

-

Securely cap the vial and heat the mixture at 60°C for 5-10 minutes.[8]

-

Cool the reaction vial to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the vial.[8]

-

Shake the vial vigorously to extract the this compound into the hexane layer.[8]

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

-

Wash the hexane extract with a saturated NaCl solution to remove any residual water-soluble impurities.

-

Dry the hexane solution over a small amount of anhydrous sodium sulfate.

-

The resulting hexane solution containing this compound is ready for analysis (e.g., by GC-MS) or can be concentrated by evaporating the solvent under a gentle stream of nitrogen if a higher concentration is required.

Data Presentation

| Parameter | Step 1: Oxidation | Step 2: Esterification | Overall Yield | Reference |

| Starting Material | Phytol | Phytanic Acid | Phytol | |

| Product | Phytanic Acid | This compound | This compound | |

| Typical Yield | ~90% | >95% | ~85% | [7] |

| Purity | >95% (after purification) | >98% | >98% |

| Analytical Data | This compound | Reference |

| Molecular Formula | C₂₁H₄₂O₂ | |

| Molecular Weight | 326.56 g/mol | |

| ¹H-NMR (CDCl₃, ppm) | Multiplets at ~2.1 and ~2.3 ppm are characteristic. | [10] |

| Mass Spectrometry (EI-MS/MS) | Produces an envelope of major peaks corresponding to fragmentation around the methyl branch points. A prominent fragment represents the loss of the tertiary carbon. | [11] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound from phytol.

Phytanic Acid Alpha-Oxidation Pathway

Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

References

- 1. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 3. Refsum disease, peroxisomes and phytanic acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phytanic Acid Methyl Ester as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of phytanic acid methyl ester as an internal standard in quantitative lipidomics, particularly for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS).

Introduction to Internal Standards in Lipidomics

Quantitative lipidomics relies on the use of internal standards to ensure accuracy and precision by correcting for variability during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished by the analytical instrument, typically a mass spectrometer. It should be added to the sample at a known concentration at the earliest point in the workflow, preferably before lipid extraction.

Phytanic acid, a branched-chain fatty acid, is not typically abundant in many biological systems, making its methyl ester derivative a suitable candidate for an internal standard in fatty acid analysis. Its use can help to normalize the signal of endogenous fatty acid methyl esters (FAMEs), accounting for potential sample loss during extraction and derivatization, as well as variations in injection volume and ionization efficiency in the mass spectrometer.

Rationale for Using this compound

The selection of an appropriate internal standard is critical for robust quantitative analysis. This compound offers several advantages:

-

Structural Similarity: As a fatty acid methyl ester, it shares chemical and physical properties with the target analytes (other FAMEs), ensuring similar behavior during extraction, derivatization, and chromatographic separation.

-

Low Endogenous Abundance: Phytanic acid is primarily derived from dietary sources, particularly ruminant fats and some fish.[1] In many experimental models and human samples (depending on diet), its endogenous levels are low or negligible, minimizing interference with the quantification of other fatty acids.

-

Chromatographic Behavior: Its branched structure gives it a unique retention time in gas chromatography, often separating it from the more common straight-chain fatty acids, which aids in its unambiguous identification and quantification.

Experimental Protocols

This section details the key experimental procedures for utilizing this compound as an internal standard for the quantification of fatty acids in biological samples such as plasma, tissues, or cells.

Materials and Reagents

-

This compound (Internal Standard)

-

Solvents: Methanol (B129727), Chloroform (B151607), Hexane, Isooctane (all HPLC or GC grade)

-

Reagents for transesterification: Methanolic HCl or Boron trifluoride in methanol (BF3-MeOH)

-

Sodium chloride (NaCl) solution (0.9% w/v)

-

Anhydrous sodium sulfate

-

Glassware: Pyrex tubes with phenolic caps, autosampler vials with inserts

Sample Preparation and Lipid Extraction

The following protocol is a general guideline and may need optimization depending on the sample type and volume.

Workflow for Sample Preparation and Lipid Extraction

Caption: Workflow for sample preparation and lipid extraction.

-

Sample Collection: Collect biological samples (e.g., 50-100 µL of plasma, 10-50 mg of tissue) and store them at -80°C until analysis.

-

Internal Standard Spiking: Prior to extraction, add a known amount of this compound solution in a suitable solvent (e.g., methanol or chloroform) to each sample. The final concentration should be within the linear range of the GC-MS and comparable to the expected concentration of the analytes of interest.

-

Lipid Extraction (Folch Method):

-

To the spiked sample, add a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be approximately 20 times the sample volume.

-

Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

-

Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs for GC-MS analysis.

Workflow for Transesterification

References

Application of Phytanic Acid Methyl Ester in Refsum Disease Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues. This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid. The buildup of phytanic acid leads to a range of debilitating symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. Phytanic acid methyl ester, a derivative of phytanic acid, is a crucial tool in the research and diagnosis of this disease, primarily utilized as an analytical standard in quantitative testing. This document provides detailed application notes and protocols for the use of phytanic acid and its methyl ester in Refsum disease research.

Application 1: Diagnostic Analysis of Phytanic Acid Levels

This compound is most commonly used as a reference standard in the gold-standard method for diagnosing Refsum disease: gas chromatography-mass spectrometry (GC-MS). The analysis of phytanic acid levels in plasma or serum is the primary biochemical test for the disease. For this analysis, endogenous phytanic acid from a patient's sample is extracted and then derivatized to its methyl ester form to increase its volatility for accurate GC-MS analysis.

Table 1: Typical Phytanic Acid Concentrations in Human Plasma

| Condition | Phytanic Acid Concentration (mg/dL) | Phytanic Acid Concentration (µmol/L) |

| Normal Individuals | ≤ 0.2 | < 6.4 |

| Refsum Disease Patients | 10 - 50 or higher | 320 - 1600 or higher |

Data compiled from multiple sources.

Experimental Protocol: Quantification of Phytanic Acid in Plasma by GC-MS

This protocol outlines the key steps for the extraction of fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

-

Plasma sample

-

Internal standard (e.g., heptadecanoic acid or deuterated phytanic acid)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Methanolic HCl or Boron trifluoride (BF3)-methanol reagent

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add a known amount of internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Dry the collected organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of methanolic HCl or BF3-methanol.

-

Seal the tube and heat at 80-100°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

Evaporate the hexane under a gentle stream of nitrogen gas and reconstitute the sample in a small volume of hexane for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the prepared sample into the GC-MS.

-

Gas Chromatography: Use a temperature program that effectively separates the FAMEs. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of this compound and the internal standard.

-

Quantification: Create a calibration curve using known concentrations of a certified this compound standard. Calculate the concentration of phytanic acid in the patient sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Diagnostic Workflow for Refsum Disease

Caption: Workflow for the diagnosis of Refsum disease.

Application 2: In Vitro Modeling of Refsum Disease

Phytanic acid (not the methyl ester) is used to create in vitro models of Refsum disease to investigate its cytotoxic effects and elucidate the underlying pathogenic mechanisms. By exposing cultured cells, such as astrocytes or neuronal cell lines, to elevated concentrations of phytanic acid, researchers can mimic the cellular environment in Refsum disease patients and study the resulting cellular dysfunction.

Table 2: Effects of Phytanic Acid on Cultured Neural Cells

| Cell Type | Phytanic Acid Concentration (µM) | Observed Effects | Reference |

| Rat Hippocampal Astrocytes | 100 | Increased cytosolic Ca2+, mitochondrial depolarization, increased reactive oxygen species (ROS), cell death. | [1][2] |

| Neuro2a (neuronal cell line) | 50 - 200 | Reduced histone acetylation, induced cell death via caspase-9 activation, decreased active mitochondria. | [3] |

| Human and Bovine Retinal Pigment Epithelial Cells | 200 | Morphological changes consistent with Refsum disease pathology, but no inhibition of vitamin A metabolism. |

Experimental Protocol: Induction of Phytanic Acid-Mediated Cytotoxicity in Cell Culture

This protocol provides a general framework for treating cultured cells with phytanic acid and assessing its impact on cell viability and apoptosis.

Materials:

-

Cultured cells (e.g., rat hippocampal astrocytes or Neuro2a cells)

-

Complete cell culture medium

-

Phytanic acid

-

Bovine serum albumin (BSA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability

-

Caspase activity assay kit (e.g., for caspase-3 or caspase-9)

-

Fluorescence microscope

-

Mitochondrial membrane potential probe (e.g., JC-1)

-

ROS detection reagent (e.g., DCFDA)

Procedure:

-

Preparation of Phytanic Acid-BSA Complex:

-

Phytanic acid is poorly soluble in aqueous media. To facilitate its delivery to cells, it should be complexed with BSA.

-

Prepare a stock solution of phytanic acid in ethanol (B145695).

-

In a sterile tube, add the desired amount of phytanic acid stock solution and evaporate the ethanol under nitrogen.

-

Add pre-warmed (37°C) cell culture medium containing BSA (e.g., 1-2%) to the dried phytanic acid and incubate at 37°C for at least 1 hour with gentle agitation to allow complex formation.

-

-

Cell Treatment:

-

Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for other analyses) and allow them to adhere and grow to the desired confluency.

-

Remove the existing culture medium and replace it with the medium containing the phytanic acid-BSA complex at the desired final concentrations (e.g., 50, 100, 200 µM).

-

Include a vehicle control (medium with BSA but without phytanic acid).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cytotoxicity and Apoptosis:

-

Cell Viability (MTT Assay): Follow the manufacturer's instructions for the MTT assay kit to quantify the percentage of viable cells.

-

Caspase Activity: Use a commercially available caspase activity assay kit to measure the activity of key apoptosis-executing enzymes like caspase-3 or initiator caspases like caspase-9.

-

Mitochondrial Membrane Potential: Stain cells with a fluorescent probe like JC-1 and analyze by fluorescence microscopy or flow cytometry to assess mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels.

-

Phytanic Acid-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of phytanic acid-induced apoptosis.

Conclusion

This compound is an indispensable tool for the accurate diagnosis of Refsum disease through GC-MS analysis. Furthermore, the use of phytanic acid in cell culture provides a valuable platform for investigating the molecular mechanisms of the disease and for the preclinical evaluation of potential therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals working to advance our understanding and treatment of Refsum disease.

References

- 1. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytanic acid induces Neuro2a cell death via histone deacetylase activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Phytanic Acid Methyl Ester in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid, is primarily derived from dietary sources such as dairy products and ruminant fats. Its accumulation in plasma is associated with several peroxisomal disorders, most notably Adult Refsum disease, making its accurate quantification crucial for diagnostics and for monitoring dietary therapeutic interventions. Phytanic acid may also play a role in cancer development.[1] This application note provides detailed protocols for the quantification of phytanic acid in human plasma, following its conversion to phytanic acid methyl ester (PAME), using gas chromatography-mass spectrometry (GC-MS). An alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also presented.

Analytical Principles

The primary analytical approach involves the hydrolysis of phytanic acid from complex lipids in plasma, followed by extraction and derivatization to its methyl ester form.[2] This enhances volatility and improves chromatographic separation for GC-MS analysis.[3][4] Quantification is typically achieved using a stable isotope-labeled internal standard. An alternative LC-MS/MS method involves derivatization to trimethylaminoethyl esters for enhanced ionization and detection.[5]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound

This protocol is based on established methods for the analysis of fatty acids in plasma.[2][6]

1. Materials and Reagents

-

Plasma samples

-

Internal Standard: [3-methyl-²H₃]phytanic acid

-

Toluene

-

Ethanolic potassium hydroxide (B78521) (5% w/v)

-

Glacial acetic acid

-

Pyridine

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Methanol

-

Boron trifluoride-methanol (BF₃-MeOH) solution (10% w/w)[4]

-

Anhydrous sodium sulfate

2. Sample Preparation

-

Thaw 50 µL of plasma to room temperature.

-

Add 50 µL of the internal standard solution ([3-methyl-²H₃]phytanic acid in toluene).

-

Hydrolysis: Add 1 mL of 5% (w/v) ethanolic potassium hydroxide and incubate at 60°C for 1 hour to release free phytanic acid.[7]

-